
1-(2-Cloropiridin-3-il)propano-1,3-diol
Descripción general
Descripción
“1-(2-Chloropyridin-3-yl)propane-1,3-diol” is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.6255 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “1-(2-Chloropyridin-3-yl)propane-1,3-diol” involves the use of tetrabutyl ammonium fluoride in tetrahydrofuran . The reaction is stirred for 60 minutes, after which silica gel is added and the solvent is removed under reduced pressure . The product is then eluted with 75% ETOAC/Hex .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chloropyridin-3-yl)propane-1,3-diol” are not extensively detailed in the search results. It is known that its molecular weight is 187.6255 , but other properties such as boiling point, density, or solubility are not provided.Aplicaciones Científicas De Investigación
Agente Antimíctico
Debido a sus propiedades antimicrobianas, 1-(2-Cloropiridin-3-il)propano-1,3-diol se está explorando como un agente antimíctico. Puede inhibir el crecimiento de hongos y se está estudiando para su posible uso en tratamientos antifúngicos .
Inhibición de la Liberación de Histamina
Este compuesto ha mostrado potencial en la inhibición de la liberación de histamina mediada por IgE, que es un paso crucial en las reacciones alérgicas. Se está investigando su eficacia para reducir los síntomas de alergias y asma .
Relajante Muscular
Los efectos del This compound en el sistema nervioso central se están estudiando, particularmente su función como relajante muscular. Puede actuar en el sistema nervioso central para aliviar los espasmos musculares y se está considerando para aplicaciones terapéuticas .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(2-Chloropyridin-3-yl)propane-1,3-diol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical pathways .
Cellular Effects
1-(2-Chloropyridin-3-yl)propane-1,3-diol affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Chloropyridin-3-yl)propane-1,3-diol involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the levels of specific proteins, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloropyridin-3-yl)propane-1,3-diol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 1-(2-Chloropyridin-3-yl)propane-1,3-diol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its adverse effects .
Metabolic Pathways
1-(2-Chloropyridin-3-yl)propane-1,3-diol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of 1-(2-Chloropyridin-3-yl)propane-1,3-diol within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. The distribution of the compound within tissues can also affect its overall activity and efficacy .
Subcellular Localization
1-(2-Chloropyridin-3-yl)propane-1,3-diol exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action .
Propiedades
IUPAC Name |
1-(2-chloropyridin-3-yl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c9-8-6(2-1-4-10-8)7(12)3-5-11/h1-2,4,7,11-12H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMNTRYDKIYTMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

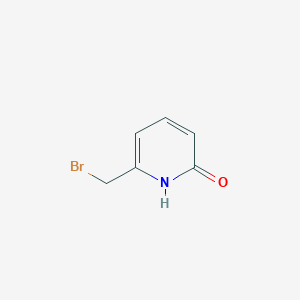
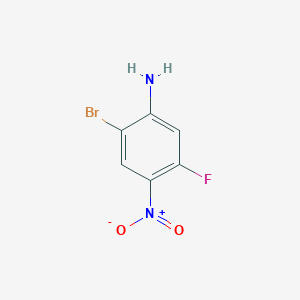
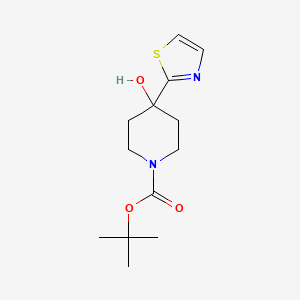

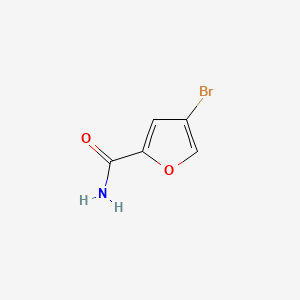
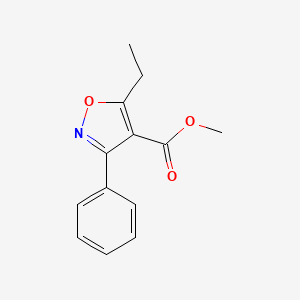
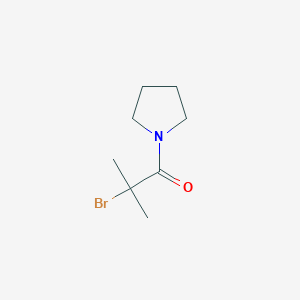
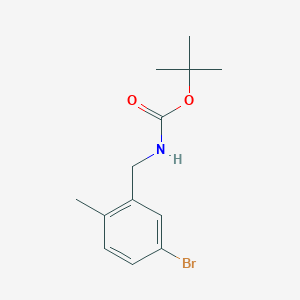
![6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1526613.png)
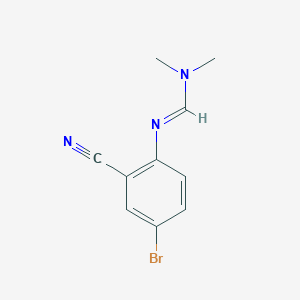
![6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B1526617.png)
![3-Azaspiro[5.5]undecane-3-sulfonyl chloride](/img/structure/B1526618.png)
![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)
